3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with amino, methoxypropyl, and trifluoroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Attachment of the methoxypropyl group: This can be achieved through the reaction of the intermediate compound with 3-methoxypropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxypropyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, such as halides or organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the pyrazole ring may produce amines.
Scientific Research Applications
3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the methoxypropyl group.
N-(3-Methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
The presence of the methoxypropyl, trifluoroethyl, and amino groups in 3-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide imparts unique chemical and biological properties to the compound. These functional groups contribute to its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15F3N4O2 |
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Molecular Weight |
280.25 g/mol |
IUPAC Name |
3-amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H15F3N4O2/c1-19-4-2-3-15-9(18)7-5-17(16-8(7)14)6-10(11,12)13/h5H,2-4,6H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
ZTOQGFMTUQWWQB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Origin of Product |
United States |
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